molecular formula C14H9N3O3 B11856028 1H-Indazole, 1-benzoyl-6-nitro- CAS No. 36174-00-2

1H-Indazole, 1-benzoyl-6-nitro-

Cat. No.: B11856028
CAS No.: 36174-00-2
M. Wt: 267.24 g/mol
InChI Key: GMXVEEOAASGIJA-UHFFFAOYSA-N
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Description

(6-Nitro-1H-indazol-1-yl)(phenyl)methanone is a chemical compound that belongs to the class of indazole derivatives. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound features a nitro group at the 6-position of the indazole ring and a phenyl group attached to the methanone moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-Nitro-1H-indazol-1-yl)(phenyl)methanone typically involves the reaction of 6-nitroindazole with benzoyl chloride in the presence of a base such as pyridine. The reaction is carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product.

Industrial Production Methods: Industrial production of (6-Nitro-1H-indazol-1-yl)(phenyl)methanone may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process.

Types of Reactions:

    Oxidation: The nitro group in (6-Nitro-1H-indazol-1-yl)(phenyl)methanone can undergo reduction to form the corresponding amine derivative.

    Reduction: The compound can be reduced using reagents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The phenyl group can be substituted with other functional groups through electrophilic aromatic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide can be used as oxidizing agents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Halogenating agents such as bromine or chlorine can be used for electrophilic aromatic substitution.

Major Products Formed:

    Reduction: Formation of (6-Amino-1H-indazol-1-yl)(phenyl)methanone.

    Substitution: Formation of halogenated derivatives of (6-Nitro-1H-indazol-1-yl)(phenyl)methanone.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of (6-Nitro-1H-indazol-1-yl)(phenyl)methanone involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to cytotoxic effects. The compound may also inhibit specific enzymes or signaling pathways involved in disease progression.

Comparison with Similar Compounds

    (6-Nitro-1H-indazole-3-carboxylic acid): Another nitro-substituted indazole derivative with potential biological activities.

    (6-Nitro-1H-indazole-4-carboxamide): Known for its anticancer properties.

    (6-Nitro-1H-indazole-5-sulfonamide): Studied for its antimicrobial effects.

Uniqueness: (6-Nitro-1H-indazol-1-yl)(phenyl)methanone is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both the nitro and phenyl groups contributes to its reactivity and potential therapeutic applications.

Properties

CAS No.

36174-00-2

Molecular Formula

C14H9N3O3

Molecular Weight

267.24 g/mol

IUPAC Name

(6-nitroindazol-1-yl)-phenylmethanone

InChI

InChI=1S/C14H9N3O3/c18-14(10-4-2-1-3-5-10)16-13-8-12(17(19)20)7-6-11(13)9-15-16/h1-9H

InChI Key

GMXVEEOAASGIJA-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)N2C3=C(C=CC(=C3)[N+](=O)[O-])C=N2

Origin of Product

United States

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